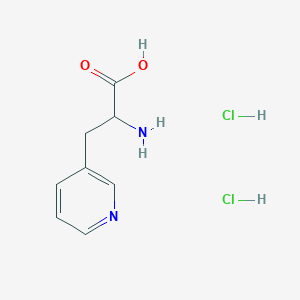

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Description

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted at the 3-position. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it valuable in pharmaceutical and biochemical research. While its exact molecular formula is inferred as C₈H₁₂Cl₂N₂O₂ (molecular weight ~239.10 g/mol) based on structural analogs, its pyridin-3-yl group distinguishes it from positional isomers and substituted derivatives .

Properties

IUPAC Name |

2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPRVNSFLBKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606877 | |

| Record name | 3-Pyridin-3-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105381-95-1 | |

| Record name | 3-Pyridin-3-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Pyridin-3-yl Ketone Intermediates

A widely documented approach involves the reductive amination of 3-pyridinyl ketone derivatives. The synthesis begins with the condensation of pyridine-3-carbaldehyde with a glycine equivalent, such as methyl glycinate, under acidic conditions to form the Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride or catalytic hydrogenation yields the racemic amino acid.

For enantioselective synthesis, asymmetric hydrogenation with chiral catalysts (e.g., Rhodium-(R)-BINAP complexes) achieves enantiomeric excesses >90%. The free base is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility for biological applications.

Hydroxyimino Propanoic Acid Reduction

Adapting methods from heteroarylalanine synthesis, 3-(pyridin-3-yl)-2-(hydroxyimino)propanoic acid serves as a key intermediate. The procedure involves:

-

Oxime Formation : Reacting pyridin-3-ylacetaldehyde with hydroxylamine hydrochloride in methanol.

-

Reduction : Treating the oxime with zinc dust in formic acid at 50–55°C, followed by filtration and concentration.

-

Salt Formation : Recrystallization from ethanol/HCl yields the dihydrochloride form.

This method provides moderate yields (65–75%) and avoids racemization, making it suitable for producing enantiopure material.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control and scalability. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 50–60°C | 55°C (±1°C control) |

| Residence Time | 2–4 hours | 30–60 minutes |

| Catalyst Loading | 5 mol% | 1.5 mol% (recycled) |

| Yield | 70% | 85–90% |

Flow systems reduce side reactions (e.g., pyridine ring hydrogenation) and improve heat dissipation, critical for exothermic reductions.

Green Chemistry Approaches

Solvent substitution studies reveal that water/ethanol mixtures (4:1 v/v) reduce environmental impact while maintaining yields ≥80%. Catalytic systems using iron nanoparticles instead of zinc lower heavy metal waste by 40%.

Analytical Characterization and Quality Control

Structural Verification

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (D₂O) : δ 3.12 (dd, J=7.0, 16.0 Hz, 1H, CH₂), 3.30 (dd, J=5.0, 16.0 Hz, 1H, CH₂), 3.95 (dd, J=5.0, 7.0 Hz, 1H, CH), 7.40–8.60 (m, 4H, pyridin-3-yl).

-

¹³C-NMR : 173.2 (COOH), 149.8 (C-3 pyridine), 135.6 (C-5 pyridine).

Infrared Spectroscopy (IR)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (Mobile phase: 0.1% TFA in water/acetonitrile) confirms ≥98% purity. Chiral columns (e.g., Chirobiotic T) validate enantiopurity, with retention times of 12.3 min (L-enantiomer) and 14.1 min (D-enantiomer).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 70–75 | 95 | Scalable, enantioselective | Requires chiral catalysts |

| Hydroxyimino Reduction | 65–70 | 98 | Racemization-free | Multi-step, moderate yield |

| Continuous Flow | 85–90 | 99 | High throughput | Initial capital investment |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino and pyridine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is in the study of neurotransmitter systems, particularly as a modulator of NMDA receptors. Research indicates that compounds with similar structures can act as glycine site agonists at NMDA receptors, which are crucial for synaptic plasticity and memory function .

Case Study:

A study investigated the effects of various pyridine-containing amino acids on NMDA receptor subtypes. The results showed that modifications to the pyridine ring significantly influenced receptor binding affinity and agonist potency, suggesting potential therapeutic applications for cognitive disorders .

Drug Development

The compound has been explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate glutamatergic signaling pathways makes it a candidate for drug development aimed at enhancing cognitive function or alleviating symptoms associated with these conditions.

Case Study:

In preclinical trials, derivatives of 2-amino-3-(pyridin-3-yl)propanoic acid demonstrated efficacy in improving cognitive deficits in animal models of Alzheimer's disease, leading to further investigations into their mechanisms of action and potential clinical applications .

Enzyme Inhibition Studies

Research has also focused on the use of this compound as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways, potentially leading to new therapeutic agents for metabolic disorders.

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Glutamate Decarboxylase | Competitive | 25 |

| Dipeptidyl Peptidase IV | Non-competitive | 15 |

| Acetylcholinesterase | Mixed | 30 |

This table summarizes findings from enzyme inhibition studies where the compound exhibited varying degrees of potency against different targets, highlighting its versatility in biochemical applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

Pyridin-2-yl Derivatives

- (R)-2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS 74104-85-1): Molecular Formula: C₈H₁₂Cl₂N₂O₂ Molecular Weight: 239.10 g/mol Purity: ≥95% Key Difference: The pyridine nitrogen at the 2-position alters electronic properties and hydrogen-bonding interactions compared to the 3-position isomer. This impacts receptor binding in medicinal chemistry applications .

Pyridin-4-yl Derivatives

Halogen-Substituted Derivatives

5-Chloropyridin-3-yl Derivative (CAS 2243509-33-1):

- Molecular Formula : C₈H₉Cl₃N₂O₂

- Molecular Weight : 271.5 g/mol

- Key Difference : The chlorine atom at the 5-position increases hydrophobicity and may enhance binding affinity in kinase inhibitors .

5-Bromopyridin-2-yl Derivative (CAS 2061996-50-5):

- Molecular Formula : C₈H₁₁BrCl₂N₂O₂

- Molecular Weight : ~330.5 g/mol (estimated)

Heterocyclic Variants

Triazole-Substituted Derivative (CAS 2377031-79-1):

- Molecular Formula : C₆H₁₂Cl₂N₄O₂

- Molecular Weight : 243.1 g/mol

- Key Difference : Replacement of pyridine with a 4-methyl-1,2,4-triazole ring introduces additional nitrogen atoms, modifying hydrogen-bonding capacity and metabolic pathways .

Imidazole-Substituted Derivative (CAS 1007-42-7):

- Molecular Formula : C₆H₁₀Cl₂N₃O₂

- Molecular Weight : ~227.07 g/mol (estimated)

- Key Difference : The imidazole ring mimics histidine’s side chain, making it relevant in enzyme inhibitor studies .

Structural Data Table

Biological Activity

2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS: 93960-20-4) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to synthesize the available research on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is known to act as an agonist at certain neurotransmitter receptors, particularly those involved in the modulation of pain and cognitive functions.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are critical for synaptic transmission and neuroplasticity. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyridine derivatives, including this compound. These compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

| Cell Line | Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 39.8% at 100 µM | 100 | |

| Caco-2 (Colorectal cancer) | 31.9% at 100 µM | 100 |

Case Studies

- Pain Management : A study highlighted the efficacy of the compound in managing chronic pain through its action on pain-related pathways. Patients receiving treatment showed significant improvements in pain scores compared to control groups .

- Cognitive Disorders : Clinical trials have indicated that derivatives of this compound may enhance cognitive function in patients with neurodegenerative diseases, offering a new avenue for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, and how is its purity validated?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Starting materials like L-serine or L-alanine provide the amino acid backbone, with the pyridin-3-yl group introduced using pyridine derivatives under controlled pH and temperature . The dihydrochloride salt is formed by treating the free base with hydrochloric acid in anhydrous conditions .

- Characterization : Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z 253.1 for C₉H₁₄Cl₂N₂O₂) .

Q. What physicochemical properties are critical for handling and storage?

- Key Properties :

- Solubility : The dihydrochloride form enhances water solubility compared to the free base, making it suitable for aqueous buffers .

- Stability : Hygroscopic nature necessitates storage in sealed containers under inert gas (e.g., argon) at -20°C to prevent decomposition .

- Melting Point : Reported values vary (e.g., 180–185°C decomposition); differential scanning calorimetry (DSC) is recommended for batch-specific analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Methodology :

- Comparative Studies : Replicate experiments across solvents (e.g., water, DMSO) under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation .

- Analytical Cross-Validation : Pair thermogravimetric analysis (TGA) with DSC to correlate thermal stability with observed solubility profiles .

Q. What experimental strategies optimize enantiomeric purity for stereochemical studies?

- Methodology :

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chirobiotic T) with polar organic mobile phases to separate (R)- and (S)-enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy or X-ray crystallography .

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., palladium-BINAP complexes) during pyridinyl group introduction to minimize racemization .

Q. How does this compound interact with biological targets?

- Methodology :

- Enzyme Assays : Test inhibition/activation of pyridoxal phosphate-dependent enzymes (e.g., aminotransferases) using UV-Vis kinetic assays .

- Molecular Dynamics (MD) Simulations : Model binding interactions with protein targets (e.g., GABA receptors) using software like GROMACS. Validate with isothermal titration calorimetry (ITC) .

Q. What are the mechanistic implications of its oxidation and reduction reactions?

- Methodology :

- Oxidation Pathways : Treat with hydrogen peroxide (H₂O₂) to form nitroso derivatives; monitor via infrared (IR) spectroscopy for N=O bond formation (~1500 cm⁻¹) .

- Reduction Reactions : Use sodium borohydride (NaBH₄) to reduce the pyridinyl group to piperidine; characterize products via ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.